molecular formula C9H13ClN2 B122271 2-Methylindolin-1-amine hydrochloride CAS No. 102789-79-7

2-Methylindolin-1-amine hydrochloride

Cat. No. B122271
M. Wt: 184.66 g/mol
InChI Key: RITRKULRSHGFQQ-UHFFFAOYSA-N
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Description

2-Methylindolin-1-amine hydrochloride is a chemical compound that is related to the 2-methylindoline family. It is an intermediate that can be used in the synthesis of various pharmacologically active molecules, including antihypertension drugs. The compound is derived from 2-methylindoline, which can undergo various chemical reactions to produce a range of heterocyclic derivatives.

Synthesis Analysis

The synthesis of 2-methylindolin-1-amine hydrochloride can be inferred from the synthesis of related compounds. For instance, 1-amino-2-methylindoline, a precursor to 2-methylindolin-1-amine hydrochloride, can be synthesized using the Raschig process, which involves the oxidation of 1-amino-2-methylindoline by chloramine in an aqueous solution . Additionally, the kinetic resolution of racemic 2-methylindoline by (S)-naproxen acyl chloride leads to the formation of (S,S)-diastereoisomeric amides, which upon recrystallization and acid hydrolysis yield individual (S)-isomers of heterocyclic amines .

Molecular Structure Analysis

The molecular structure of 2-methylindolin-1-amine hydrochloride can be related to the structures of its derivatives and precursors. For example, the oxidation of 1-amino-2-methylindoline leads to the formation of 1-amino-2-methylindole and azo(2-methyl)indoline, which have been characterized by various spectroscopic methods such as UV, GC/MS, IR, and NMR . These characterizations provide insights into the molecular structure and the functional groups present in the compound.

Chemical Reactions Analysis

The chemical reactions involving 2-methylindolin-1-amine hydrochloride can be complex. The oxidation of 1-amino-2-methylindoline by chloramine, for example, leads to multiple products depending on the pH of the reaction medium. In strongly alkaline conditions, 1-amino-2-methylindole is formed by rearrangement of a diaziridine intermediate, while in neutral or slightly alkaline conditions, azo(2-methyl)indoline precipitates . These reactions are indicative of the reactivity of the 2-methylindoline moiety and its susceptibility to oxidation and rearrangement.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylindolin-1-amine hydrochloride can be deduced from studies on similar compounds. The stability of the starting reagents and products in the synthesis of 1-amino-2-methylindoline has been systematically investigated, revealing that certain derivatives decompose at around 150°C . The kinetics of the oxidation reaction of 1-amino-2-methylindoline by chloramine have been studied, providing information on the enthalpy and entropy of activation, which are important thermodynamic parameters .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Derivatives

1-Amino-2-methylindoline, a precursor to 2-Methylindolin-1-amine hydrochloride, has been utilized in the synthesis of antihypertension drugs and undergoes reactions leading to the formation of heterocyclic derivatives such as 1-amino-2-methylindole and azo(2-methyl)indoline. These compounds have been synthesized and characterized, showcasing the precursor's versatility in organic synthesis and the potential for creating novel compounds with varying biological activities (Peyrot et al., 2001).

Kinetic Resolution and Enantioselective Synthesis

The compound has also been part of studies focusing on the kinetic resolution and enantioselective synthesis of heterocyclic amines. For instance, the acylation of racemic 2-methyl-1,2,3,4-tetrahydroquinoline and 2-methylindoline has resulted in the selective formation of diastereoisomeric amides, highlighting its utility in the stereoselective synthesis of biologically active molecules (Krasnov et al., 2002).

Catalytic Applications in Organic Synthesis

Research into the catalytic dehydrogenation of amines, including 2-methylindoline, has been conducted to explore the efficiency of various catalysts in promoting the transfer dehydrogenation process. These studies not only provide insights into the mechanisms of catalytic reactions but also highlight the potential of 2-Methylindolin-1-amine hydrochloride in the synthesis of hydrogen carriers and other valuable organic compounds (Yi & Lee, 2009).

Development of Antimicrobial Agents

In the field of medicinal chemistry, derivatives of 2-Methylindolin-1-amine hydrochloride have been investigated for their potential as antimicrobial agents. This research is pivotal in the search for new compounds that can combat resistant microbial strains, showcasing the broader impact of this compound beyond traditional applications (Correia et al., 2011).

Synthesis of Isoindolinone Derivatives

The compound plays a crucial role in the synthesis of isoindolinone derivatives, which are important for their biological activities and applications in drug development. Studies have demonstrated efficient methods for synthesizing these derivatives, further expanding the utility of 2-Methylindolin-1-amine hydrochloride in creating compounds with potential therapeutic benefits (Wang et al., 2021).

Safety And Hazards

The safety information for 2-Methylindolin-1-amine hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

2-methyl-2,3-dihydroindol-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITRKULRSHGFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372182
Record name 1-Amino-2-methylindoline hydrochloride
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Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylindolin-1-amine hydrochloride

CAS RN

31529-47-2, 102789-79-7
Record name 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1)
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Record name 2-Methylindolin-1-amine hydrochloride
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Record name 1-Amino-2-methylindoline hydrochloride
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Record name 1-Amino-2-methylindoline hydrochloride
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Record name 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

140 g of 2-methylindoline was dissolved in 750 ml of acetonitrile. 110 ml of concentrated hydrochloric acid was added and the solution was cooled. A solution of 75 g of sodium nitrite in 300 ml of water was added dropwise. The pH of the solution was adjusted to about 7 with ammonium acetate followed by portionwise addition of 160 g of zinc dust and 385 g of ammonium acetate. Next, 100 ml of water was added and the mixture was stirred for about 2 hours at 45° C. The solids were filtered off and washed with toluene (3×250 ml). The tolune washes were then used to extract the filtrate. The toluen washes were then combined, acidified with 120 ml of concentrated hydrochloric acid and 120 g of ice was added to obtain the crystals of the title compound. The crystals were separated by filtration, washed with toluene and dried. The dried material was checked by TLC and was of good quality.
Quantity
140 g
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reactant
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750 mL
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110 mL
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75 g
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300 mL
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385 g
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160 g
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100 mL
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Synthesis routes and methods II

Procedure details

135.9 g of 2-methylindoline was dissolved in 750 ml of methanol and 100 ml of concentrated hydrochloric acid was added. The solution was cooled to 15° C. and a 33% solution of sodium nitrite in water was added slowly until the presence of excess nitrite was observed. This reaction mixture was stirred for 30 minutes followed by the addition of 100 g of ammonium acetate. The reaction mixture was cooled to 25°-30° C. and 160 g of zinc dust was added over a period of 20 minutes. Then 670 g of ammonium acetate was added in small portions over a period of 40 minutes. The mixture was stirred for about 60 minutes and then extracted four times with a total of 1 liter of toluene. To the combined toluene extract was added 100 ml of concentrated hydrochloric acid and 80 g of ice. The mixture was cooled and filtered to obtain a solid product. The solid product was washed with toluene and then with acetone and dried. The dried product melted at 272°-4° C. and showed one spot at Rf 0.58 on the Analtech Silica Gel plate, mobile phase hexane/ethylacetate/acetic acid - 7/3/1.
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160 g
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135.9 g
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750 mL
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100 mL
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100 g
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670 g
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